Deoxyglucopyranosylthymine
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Overview
Description
Deoxyglucopyranosylthymine is a nucleoside analog that combines a deoxyribose sugar with a thymine base, modified by the addition of a glucopyranosyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of deoxyglucopyranosylthymine typically involves the glycosylation of thymine with a protected glucopyranosyl donor. The reaction is often catalyzed by a Lewis acid such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) under anhydrous conditions. The glycosylation reaction proceeds through the formation of a glycosidic bond between the anomeric carbon of the glucopyranosyl donor and the nitrogen atom of the thymine base.
Industrial Production Methods: Industrial production of this compound may involve large-scale glycosylation reactions using optimized conditions to maximize yield and purity. The use of biocatalysts, such as glycosyltransferases, can also be explored to achieve more efficient and environmentally friendly synthesis.
Chemical Reactions Analysis
Types of Reactions: Deoxyglucopyranosylthymine can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the glucopyranosyl moiety can be oxidized to form carbonyl compounds.
Reduction: The carbonyl groups formed during oxidation can be reduced back to hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as thionyl chloride (SOCl₂) for halogenation or alkyl halides for alkylation.
Major Products:
Oxidation: Formation of glucopyranosyl ketones or aldehydes.
Reduction: Regeneration of glucopyranosyl alcohols.
Substitution: Formation of glucopyranosyl derivatives with various functional groups.
Scientific Research Applications
Deoxyglucopyranosylthymine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its potential role in DNA replication and repair mechanisms.
Medicine: Investigated for its antiviral and anticancer properties, particularly in the development of nucleoside-based drugs.
Industry: Utilized in the production of diagnostic reagents and biochemical assays.
Mechanism of Action
The mechanism of action of deoxyglucopyranosylthymine involves its incorporation into DNA or RNA strands during replication or transcription. The presence of the glucopyranosyl group can interfere with the normal base-pairing and enzymatic processes, leading to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets include DNA polymerases and reverse transcriptases, which are essential for the replication of genetic material.
Comparison with Similar Compounds
Deoxythymidine: A nucleoside analog without the glucopyranosyl modification.
Glucopyranosylcytosine: A similar compound where the thymine base is replaced with cytosine.
Deoxyglucopyranosyladenine: Another analog with adenine as the base.
Uniqueness: Deoxyglucopyranosylthymine is unique due to the presence of the glucopyranosyl group, which imparts distinct biochemical properties and potential therapeutic benefits. This modification can enhance the compound’s stability, bioavailability, and specificity for certain molecular targets, making it a valuable tool in both research and clinical settings.
Properties
CAS No. |
5116-45-0 |
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Molecular Formula |
C11H16N2O6 |
Molecular Weight |
272.25 g/mol |
IUPAC Name |
1-[4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H16N2O6/c1-5-3-13(11(18)12-10(5)17)8-2-6(15)9(16)7(4-14)19-8/h3,6-9,14-16H,2,4H2,1H3,(H,12,17,18) |
InChI Key |
VVJYUAYZJAKGRQ-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@H]([C@@H]([C@H](O2)CO)O)O |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(C(O2)CO)O)O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(C(O2)CO)O)O |
Synonyms |
1-(2'-deoxy-beta-D-glucopyranosyl)thymine 1-(2'-deoxy-beta-D-glucopyranosyl)thymine, (alpha-D-arabino)-isomer 1-(2'-deoxy-beta-D-glucopyranosyl)thymine, (D-arabino)-isomer 1-GPT deoxyglucosylthymine |
Origin of Product |
United States |
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